Cbz-3'-pyridyl-L-Ala
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(9-13-7-4-8-17-10-13)18-16(21)22-11-12-5-2-1-3-6-12/h1-8,10,14H,9,11H2,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI Key |
GKXPOWGXHMTRPS-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cbz 3 Pyridyl L Alanine
Functional Group Interconversions on the Pyridine (B92270) Moiety
The pyridine ring within Cbz-3'-pyridyl-L-Alanine offers multiple sites for functionalization, allowing for the diversification of the compound's properties and applications.
Oxidation Reactions of the Pyridyl Side Chain (e.g., Pyridine N-oxide Derivatives)
Oxidation of the pyridine nitrogen atom yields pyridine N-oxide derivatives, which are valuable intermediates in organic synthesis due to their altered electronic properties and reactivity. Pyridine N-oxides are formed by the oxidation of pyridine derivatives using various oxidizing agents. fishersci.ch Common reagents for this transformation include hydrogen peroxide in acetic acid (H2O2/AcOH), m-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (B1199080) (DMD), and bis(trimethylsilyl)peroxide (B35051) (BTSP) often in the presence of catalytic amounts of methyltrioxorhenium (MTO). fishersci.chuni-goettingen.de
The N-O moiety of pyridine N-oxides acts as an effective electron donor, influencing the reactivity of the pyridine ring. uni-goettingen.de Compared to the parent pyridine, pyridine N-oxides exhibit increased nucleophilicity and electrophilicity, alongside a higher dipole moment. researchgate.net This enhanced reactivity allows for preferred attack by both electrophiles and nucleophiles at the oxygen atom, or at the 2- and 4-positions of the pyridine ring. researchgate.net Such oxidation reactions can be chemoselective, enabling targeted modifications. researchgate.net Pyridine N-oxides serve as important synthetic intermediates and possess significant biological relevance. fishersci.ch They have also been utilized as oxidants in various chemical transformations. nih.govfishersci.se
Reductive Amination and Other Derivatizations of the Pyridine Ring
The pyridine nitrogen, or other positions on the ring, can undergo various derivatizations. Reductive amination is a highly versatile method for the formation of new carbon-nitrogen bonds, allowing for the controlled introduction of alkyl groups onto amine functionalities, including those on heterocyclic rings. chemimpex.com This process typically involves the initial formation of an imine intermediate from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine. chemimpex.com Commonly employed reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). chemimpex.com This method is particularly advantageous as it often avoids the issue of multiple alkylations that can occur with direct alkylation strategies. chemimpex.com
Beyond reductive amination, the pyridine ring can be subjected to other derivatization strategies. For instance, C-H functionalization, such as arylation at the 3-position of proline derivatives containing a pyridyl group, can be achieved using palladium catalysis. sigmaaldrich.com Alkylation of the pyridine nitrogen atom itself, for example, with reagents like methyl iodide, can also be performed to yield N-alkylated pyridine derivatives. sigmaaldrich.com Furthermore, the pyridine ring can undergo hydrogenation to form piperidine (B6355638) derivatives, a transformation that can be achieved stereoselectively through catalytic hydrogenation of pyridinium (B92312) salts. nih.gov
Comparative Analysis of Synthetic Routes and Analog Preparation
The synthesis of Cbz-3'-pyridyl-L-Alanine can be contextualized by comparing its protecting group strategy and the preparation of its positional isomers with related pyridylalanine derivatives.
Comparison with Fmoc- and Boc-Protected Pyridylalanines
The carbobenzyloxy (Cbz) group is a widely utilized protecting group for the α-amino functionality in amino acid chemistry, offering stability under various reaction conditions and cleavage by hydrogenolysis. Other prominent protecting groups in peptide synthesis are fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). thermofisher.comsigmaaldrich.com
Fmoc-3-(3'-pyridyl)-L-alanine is a crucial building block, particularly in solid-phase peptide synthesis (SPPS), facilitating the efficient construction of complex peptide sequences. thermofisher.com Similarly, Boc-3-(4'-pyridyl)-L-alanine and Boc-3-(2'-pyridyl)-D-alanine are also versatile amino acid derivatives frequently employed in peptide synthesis and drug development. nih.govnih.gov Fmoc-protected pyridylalanines, for example, exhibit good solubility in solvents like dimethylformamide (DMF).
The choice between Boc and Fmoc protection can significantly influence the efficiency of peptide assembly. Some studies suggest that Boc protection may be preferable for certain challenging sequences, such as polyalanine, compared to Fmoc chemistry. The incorporation of 3-pyridylalanine, regardless of the protecting group, can enhance the aqueous solubility of peptides when replacing residues like phenylalanine and tyrosine. sigmaaldrich.com
Synthesis of Positional Isomers (e.g., 2'-pyridyl, 4'-pyridyl derivatives)
The synthesis of positional isomers, such as 2'-pyridyl, 3'-pyridyl (as in Cbz-3'-pyridyl-L-Alanine), and 4'-pyridyl derivatives, is essential for comprehensive structure-activity relationship studies and the development of diverse chemical libraries. These isomers differ in the point of attachment of the pyridyl moiety to the alanine (B10760859) side chain.
One general synthetic approach for incorporating pyridyl groups into amino acid side chains involves the alkylation of pseudoephedrine glycinamide (B1583983) enolates with appropriate halomethylpyridines. This method has been successfully applied to synthesize 2'-pyridyl, 3'-pyridyl, and 4'-pyridyl propanoylpseudoephedrine derivatives using 2-chloromethylpyridine, 3-chloromethylpyridine, and 4-chloromethylpyridine, respectively. These intermediates can then be further processed to yield the desired pyridylalanine derivatives. While versatile, the enantiomeric excess of the product amino acids obtained via this method can be moderate, and the stringent experimental conditions may present reproducibility challenges. The accessibility of 2-, 3-, and 4-pyridyl derivatives is also noted in the context of synthesizing various heterocyclic compounds.
Considerations for Large-Scale Production and Process Optimization
Scaling up the production of complex amino acid derivatives like Cbz-3'-pyridyl-L-Alanine requires careful consideration of efficiency, cost-effectiveness, and environmental impact.
Developing cost-efficient large-scale production processes for amino acids and their derivatives remains a significant challenge. Biocatalytic methods are increasingly recognized as a promising avenue for the industrial synthesis of active pharmaceutical ingredients (APIs) and their intermediates. These methods offer several advantages, including superior stereoselectivity, which often minimizes the need for protecting groups, thereby reducing waste. Biocatalytic processes typically operate under milder reaction conditions (e.g., 20–50 °C, pH 5–9), leading to reduced energy demand and lower process costs. Furthermore, the scale-up of biocatalytic processes is generally predictable and can be readily implemented in existing multipurpose reactors. Advances in protein engineering and directed evolution are crucial for generating enzyme variants with suitable activity and stability for production scale.
In contrast, traditional chemical syntheses, such as the pseudoephedrine glycinamide enolate alkylation route for pyridylalanines, may face challenges in reproducibility and achieving high enantiomeric excess on a large scale without extensive optimization. Process optimization in chemical synthesis also involves exploring environmentally benign solvents, such as H2O-IPA mixtures, which have been utilized for certain pyridine derivatizations, contributing to greener chemical processes.
Applications in Peptide Chemistry and Peptidomimetic Design
Cbz-3'-pyridyl-L-Alanine as a Structural Building Block in Peptide Synthesis
The integration of Cbz-3'-pyridyl-L-Alanine into peptide synthesis schemes allows for the precise construction of sequences that can exhibit improved stability and interaction profiles.
Integration into Solid-Phase Peptide Synthesis (SPPS) Schemes
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted methodology for the efficient and rapid construction of peptide chains carlroth.com. Cbz-3'-pyridyl-L-Alanine, as a protected non-natural amino acid, is readily integrated into SPPS schemes. The Cbz (carbobenzyloxy) group serves as a temporary protecting moiety for the α-amino group during the stepwise assembly of the peptide chain, preventing unwanted side reactions . This protecting group can be selectively removed under mild conditions, typically by catalytic hydrogenation, to expose the free amino group for subsequent coupling reactions .
During SPPS, the protected amino acid, including Cbz-3'-pyridyl-L-Alanine, acts as a nucleophile in coupling reactions with the activated carboxyl group of the preceding amino acid on the solid support . Standard coupling reagents, such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC), are commonly employed to facilitate the formation of the amide bond wpmucdn.com. The stability of the Cbz group and its compatibility with these standard coupling reagents streamline the synthesis process, contributing to improved yields and the efficient creation of complex peptide sequences chemimpex.com. The general strategy involves repetitive cycles of deprotection, coupling, and washing steps, allowing for the controlled elongation of the peptide chain on the resin carlroth.comacs.org.
Utility in Solution-Phase Peptide Coupling Reactions
Beyond solid-phase methods, Cbz-3'-pyridyl-L-Alanine also finds utility in solution-phase peptide coupling reactions. Solution-phase synthesis offers advantages for certain applications, particularly for the preparation of larger peptide fragments or for industrial-scale production where purification steps can be more easily managed ekb.eg.
In solution-phase synthesis, Cbz-protected amino acids are frequently used building blocks ru.nlpitt.edu. For instance, Cbz-L-Alanine has been condensed with alanine (B10760859) methyl ester hydrochloride using N,N'-dicyclohexylcarbodiimide (DCC) to form dipeptide methyl esters, which can then be saponified to yield the protected dipeptide google.com. This principle extends to Cbz-3'-pyridyl-L-Alanine, where its Cbz-protected amino group and carboxylic acid functionality allow for direct coupling with other amino acids or peptide fragments in solution. Amino acid chlorides, derived from protected amino acids, represent another activation strategy that can be employed in solution-phase synthesis, proving effective even for sterically hindered couplings core.ac.uk.
Design of Peptides with Enhanced Enzymatic Stability via D-Amino Acid Inclusion
The design of peptides with enhanced enzymatic stability is a critical goal in medicinal chemistry, as natural peptides often suffer from rapid proteolytic degradation in biological systems. The incorporation of non-natural amino acids, such as 3-pyridyl-L-alanine, is a key strategy to address this challenge qyaobio.comrsc.org. While Cbz-3'-pyridyl-L-Alanine itself is an L-amino acid derivative, the broader concept of utilizing non-canonical amino acids, including D-amino acids, is central to enhancing peptide stability.
Unnatural amino acids are not typically recognized as cleavage sites by proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its biological half-life qyaobio.comrsc.org. D-amino acids, which are mirror images of natural L-amino acids, are a prominent class of non-natural amino acids known to confer increased resistance against a wide range of degradation enzymes qyaobio.com. Peptides synthesized with D-amino acids often exhibit improved stability and bioactivity, making them suitable for therapeutic applications .
The 3-pyridyl-L-alanine moiety, as a non-natural aromatic amino acid, also contributes to the enhanced biophysical properties of peptides. Its incorporation can significantly improve the aqueous solubility and stability of peptides at neutral pH, as demonstrated in studies on glucagon (B607659) analogues nih.gov. This highlights the role of non-natural amino acids, including pyridyl-alanine, as versatile surrogates for natural aromatic amino acids, allowing for the refinement of the biophysical characteristics of peptide drug candidates nih.gov.
Development of Peptidomimetics Incorporating Cbz-3'-pyridyl-L-Alanine
Peptidomimetics are compounds designed to mimic the biological activity of peptides but with improved pharmacological properties, such as enhanced metabolic stability, bioavailability, and receptor selectivity. Cbz-3'-pyridyl-L-Alanine is a valuable component in the development of such molecules.
Carbamate (B1207046) Linkages as Bioisosteric Replacements for Amide Bonds in Peptidomimetics
Amide bonds, which form the backbone of peptides, are susceptible to enzymatic hydrolysis in vivo, limiting the therapeutic potential of many peptide-based drugs nih.govnih.gov. Carbamate linkages are widely recognized as effective bioisosteric replacements for amide bonds in peptidomimetics, offering improved metabolic stability and the ability to permeate cell membranes nih.govacs.orgchemrxiv.org.
The Cbz protecting group in Cbz-3'-pyridyl-L-Alanine is itself a carbamate functionality. This inherent carbamate structure can be strategically utilized in peptidomimetic design. Carbamates generally exhibit good chemical and proteolytic stabilities nih.govacs.org. The amide resonance in carbamates is typically lower than that in amides (approximately 3-4 kcal mol⁻¹), attributed to steric and electronic perturbations caused by the additional oxygen atom nih.govacs.org. This difference in resonance can influence the conformational preferences and stability of the resulting peptidomimetic.
Table 1: Comparison of Amide and Carbamate Linkages
| Feature | Amide Bond | Carbamate Linkage |
| Susceptibility to Hydrolysis | High (by peptidases) nih.govnih.gov | Low (enhanced proteolytic stability) nih.govacs.orgchemrxiv.org |
| Cell Permeability | Often poor (high polarity) chemrxiv.org | Improved (capability to permeate cell membranes) nih.govacs.org |
| Amide Resonance Energy | Higher | Lower (by 3-4 kcal mol⁻¹) nih.govacs.org |
| Conformational Restriction | Significant due to resonance nih.gov | Imposes a degree of conformational restriction nih.govacs.org |
| Hydrogen Bonding | HBA (carbonyl), HBD (amine) nih.gov | HBA (carbonyl), HBD (backbone NH) nih.govacs.org |
Carbamates can also modulate inter- and intramolecular interactions with target enzymes or receptors and impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety nih.govacs.org. This allows for fine-tuning of biological properties and improvement in stability and pharmacokinetic profiles.
Influence of the Pyridyl Moiety on Conformational Constraints and Receptor Recognition
The 3-pyridyl moiety within Cbz-3'-pyridyl-L-Alanine is a non-natural aromatic side chain that significantly influences the conformational landscape and receptor recognition properties of peptides and peptidomimetics. The strategic incorporation of such non-natural amino acids is crucial for designing molecules with specific three-dimensional structures and enhanced biological activities mdpi.com.
The pyridyl group can introduce conformational constraints, which are essential for reducing the flexibility of a peptide researchgate.netresearchgate.netnih.gov. This reduction in conformational entropy can lead to a lower entropic cost upon binding to a receptor, thereby increasing binding affinity and selectivity nih.gov. The aromatic nature of the pyridyl ring allows for various non-covalent interactions, such as π-stacking, with target proteins. Furthermore, the nitrogen atom in the pyridine (B92270) ring can participate in hydrogen bonding or metal chelation, providing additional interaction points with biological targets .
Table 2: Properties of Pyridyl-Alanine Isomers
| Isomer | Aqueous Solubility (logP) | Oxidative Degradation |
| 3-Pyridyl | ~1.2 | Less prone |
| 2-Pyridyl | ~1.5 | More prone (implied) |
| 4-Pyridyl | Not specified | More prone |
Design of Cyclic and Conformationally Constrained Peptidomimetics
The design of cyclic and conformationally constrained peptidomimetics is a significant area in medicinal chemistry aimed at overcoming the inherent flexibility and proteolytic instability of natural peptides. The incorporation of unnatural amino acids, such as 3-(3-pyridyl)-L-alanine, is a well-established approach to introduce structural rigidity and metabolic stability into peptide sequences acs.org. Cbz-3'-pyridyl-L-Ala, acting as a protected form of this non-canonical amino acid, facilitates its seamless integration into peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) chemimpex.comchemimpex.com.
Engineering of Biologically Active Peptidomimetics
The engineering of biologically active peptidomimetics involves the rational design and synthesis of molecules that mimic the biological functions of natural peptides but with enhanced pharmacological properties, such as increased stability, bioavailability, and target selectivity acs.org. This compound contributes to this field by providing a versatile building block for introducing specific chemical features into peptidomimetic scaffolds.
Protein-protein interactions (PPIs) are fundamental to nearly all biological processes and represent attractive, yet challenging, targets for therapeutic intervention chemimpex.comsynquestlabs.comnih.gov. Peptidomimetics are designed to mimic the binding interfaces of natural peptides or proteins, thereby modulating specific PPIs acs.org. The incorporation of 3-(3-pyridyl)-L-alanine, often introduced via protected forms like this compound or Fmoc-3-(3'-pyridyl)-L-alanine, can be instrumental in the synthesis of peptidomimetics designed to target specific biological pathways and form stable interactions with biological targets chemimpex.comchemimpex.com.
The pyridine moiety of 3-(3-pyridyl)-L-alanine can engage in various intermolecular interactions, including hydrogen bonding with polar residues in the binding pocket of a target protein, or hydrophobic interactions and π-stacking with aromatic residues. These interactions can significantly contribute to the affinity and specificity of the peptidomimetic for its intended protein partner. By strategically placing 3-(3-pyridyl)-L-alanine within a peptidomimetic sequence, researchers can engineer molecules that effectively disrupt or stabilize critical PPIs implicated in various diseases. This approach is particularly valuable in drug design, where the ability to precisely control molecular interactions is paramount chemimpex.com.
Enzymes catalyze biochemical reactions by stabilizing the transition state of their substrates, leading to a significant rate acceleration mdpi.comnih.gov. The principle of transition state theory posits that molecules designed to mimic the geometry and electronic distribution of an enzymatic transition state will bind to the enzyme with exceptionally high affinity, thereby acting as potent inhibitors nih.govcreative-peptides.com. This compound, or more accurately, the 3-(3-pyridyl)-L-alanine residue it introduces, can play a role in the design of such transition state mimics.
Phosphinic peptide analogues, for instance, are a class of potent, reversible, and competitive inhibitors of metalloproteases. These analogues incorporate a tetrahedrally shaped phosphinate group that mimics the gem-diolate transition state intermediate formed during the hydrolysis of peptide bonds by these enzymes acs.org. The inclusion of a 3-pyridyl moiety in such pseudopeptides has been explored, as it can provide favorable interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity acs.org. While direct data on this compound as a standalone transition state mimic are limited, its utility lies in its capacity to be incorporated into complex peptidomimetic structures that are designed to resemble the strained, high-energy transition state of an enzyme's natural substrate. The pyridine nitrogen can act as a hydrogen bond acceptor, or the aromatic ring can engage in hydrophobic or π-stacking interactions, contributing to the precise fit and strong binding required for effective transition state mimicry and enzyme modulation acs.org.
Compound Names and PubChem CIDs
Enzymatic and Receptor Interaction Studies of Cbz 3 Pyridyl L Alanine Derivatives
Inhibition of Proteolytic Enzymes by Cbz-3'-pyridyl-L-Alanine Analogs
Other Enzyme Systems Targeted by Pyridylalanine Derivatives (e.g., Alanine (B10760859) Racemase)
Pyridylalanine derivatives, including Cbz-3'-pyridyl-L-Ala, are relevant in the context of enzyme systems beyond their primary roles as building blocks in peptide synthesis. One notable enzyme system is alanine racemase (AR), a crucial bacterial enzyme that interconverts L-alanine and D-alanine wikipedia.org. The D-alanine produced by alanine racemase is essential for peptidoglycan biosynthesis, a vital component of bacterial cell walls, making alanine racemase an attractive target for antimicrobial drug development wikipedia.org.
The Alanine Racemase Chiral Analogue (ARCA) technology utilizes enzymes like alanine racemase for the production of enantiomerically pure amino acids, including 3-(3-pyridyl)-D-alanine miat.it. Furthermore, enantiomerically pure pyridylalanines, encompassing 2-, 3-, or 4-pyridylalanine isomers, have been shown to function as either substrates or inhibitors for various enzymes, such as elastase from Pseudomonas aeruginosa. This enzyme is implicated in nosocomial infections and cystic fibrosis-related diseases researchgate.net.
Molecular Mechanisms of Action for Cbz-3'-pyridyl-L-Alanine and its Congeners
The biological activities of this compound and its related compounds are underpinned by specific molecular mechanisms, primarily involving their modulatory effects on enzyme activity and their characteristic ligand-target recognition and binding events.
Ligand-Target Recognition and Binding Event Characterization
The pyridyl group within this compound and its congeners is a key feature enabling interactions with various molecular targets . This interaction capability is crucial for their biological activity. For instance, in studies involving phosphinic dipeptide analogs, which can feature pyridyl groups, high affinity for monozinc aminopeptidases (APNs) has been observed. These interactions can involve specific binding modes, such as π–π stacking interactions between the pyridine (B92270) ring and residues like Tyr372 within the enzyme's active site acs.org.
Computational in silico studies provide further insights into ligand-target recognition. For example, related compounds like N-Fmoc-L-Ala-N(OCH3)CH3 have shown predicted minimum binding energies with bacterial proteins such as those from Pseudomonas aeruginosa and Staphylococcus aureus, indicating specific binding affinities that can correlate with antibacterial activities researchgate.net. These computational approaches help predict the preferred orientation and binding affinity of such molecules with target proteins researchgate.net.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to the chemical structure of this compound and its derivatives impact their biological potency and interactions.
Impact of Pyridine Substitution Pattern (e.g., 3'-pyridyl vs. 4'-pyridyl isomers)
The position of the pyridine nitrogen atom significantly influences the properties and biological activity of pyridylalanine derivatives. Comparative studies involving 2-, 3-, and 4-pyridyl isomers of pyridylalanine reveal that the 3-substituted derivative, like 3'-pyridyl-L-alanine, offers an optimal balance between solubility and steric accessibility . This balance makes the 3'-pyridyl isomer a preferred choice in peptide design, where these properties are crucial for effective incorporation and interaction .
The following table illustrates a comparison of properties among different pyridylalanine isomers:
| Property | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine |
| Solubility (PBS) | 12 mM | 45 mM | 28 mM |
| Bioactivity | Moderate | High | Low |
| Synthetic Accessibility | Challenging | High | Moderate |
Beyond the 3'-isomer, 3-(4'-Pyridyl)-L-alanine is also recognized as a versatile amino acid derivative in pharmaceutical research and peptide synthesis chemimpex.com. Its distinct pyridine ring structure is noted for enhancing biological interactions, highlighting the importance of the pyridine moiety's presence and position in modulating activity chemimpex.com.
Influence of Chiral Configuration (L- vs. D-alanine) on Biological Potency
Chirality, the property of a molecule being non-superimposable on its mirror image, is profoundly significant in biological systems solubilityofthings.comorgosolver.com. The specific spatial orientation of atoms within enantiomers can lead to drastically different biological activities and interactions, critically influencing drug efficacy and enzyme activity solubilityofthings.com.
For pyridylalanine derivatives, the chiral configuration of the alanine residue plays a crucial role in their biological potency:
Enzyme-Substrate Interactions: The D-isomer of Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-D-3-Pal-OH) is specifically utilized to investigate chiral recognition in enzyme-substrate interactions and to synthesize protease-resistant peptides . This indicates that enzymes can differentiate between the L- and D-forms, leading to varied biological outcomes.
Receptor Binding and Bioactivity: In studies on His2 analogs of the Saccharomyces cerevisiae alpha-factor, the replacement of native histidine with β-3-L-pyridylalanine resulted in a 2-100-fold decrease in bioactivity nih.gov. Conversely, D-isomers of related analogs generally exhibited no measurable bioactivity or comparatively low activity in morphogenesis assays nih.gov. This demonstrates a clear preference for the L-configuration for maintaining biological function in this specific receptor system.
Inhibitor Potency: For phosphinic dipeptide analogs designed as inhibitors of neutral aminopeptidases, the natural L analog (R-3) was found to be significantly more potent than its D enantiomer (S-3), with approximately two orders of magnitude greater potency acs.org. This highlights that the chiral center's configuration is often critical for optimal binding and inhibitory activity against target enzymes acs.org.
Structural Characterization and Computational Modeling of Cbz 3 Pyridyl L Alanine
Advanced Spectroscopic Methods for Structural Elucidation
Advanced spectroscopic techniques are crucial for determining the solution-state conformation, secondary structure, and functional groups of complex organic molecules like Cbz-3'-pyridyl-L-Alanine.
Nuclear Magnetic Resonance (NMR) for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation and connectivity of organic molecules. For Cbz-3'-pyridyl-L-Alanine, both proton (¹H) and carbon-13 (¹³C) NMR would provide detailed insights into its structure. Typical NMR experiments are conducted using spectrometers like the JEOL ECA 500 or JEOL ECZ 400, with chemical shifts expressed in parts per million (ppm) and referenced to internal standards such as tetramethylsilane (B1202638) (TMS) uni-goettingen.de.
In the ¹H NMR spectrum of Cbz-3'-pyridyl-L-Alanine, characteristic signals would be expected from:
Cbz group : The benzylic methylene (B1212753) protons (-CH₂-O-) typically appear around 5.0-5.2 ppm, while the aromatic protons of the phenyl ring would resonate in the 7.2-7.4 ppm range.
Amino acid backbone : The α-proton (-CH-) would appear as a multiplet, typically between 4.0-4.5 ppm, influenced by the adjacent chiral center and amide proton. The amide N-H proton, formed by the Cbz protection, would be observed as a broad signal, typically in the 5.0-6.0 ppm range, which can be sensitive to solvent and temperature.
3'-pyridyl side chain : The protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns characteristic of a 3-substituted pyridine, typically in the aromatic region (6.5-9.0 ppm). The methylene protons (-CH₂-) connecting the pyridine ring to the α-carbon would appear as a multiplet, likely in the 2.5-3.5 ppm range.
Studies on Cbz-protected dipeptides, such as N-Cbz-L-Ala-L-Ala-OMe, demonstrate the utility of ¹H NMR in resolving signals for different diastereomers, highlighting the sensitivity of chemical shifts to subtle conformational differences. Similarly, variations in methylene group multiplicities in NMR spectra have been used to distinguish between Cbz-thiol and Cbz-disulfide, underscoring NMR's ability to differentiate local chemical environments.
Expected NMR Spectroscopic Features for Cbz-3'-pyridyl-L-Alanine:
| Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Multiplicity |
| Cbz Phenyl Protons | 7.2-7.4 | Multiplet |
| Cbz Benzylic -CH₂- | 5.0-5.2 | Singlet |
| Amide N-H | 5.0-6.0 | Broad Singlet |
| α-CH (Alanine) | 4.0-4.5 | Multiplet |
| β-CH₂ (Pyridyl-CH₂-) | 2.5-3.5 | Multiplet |
| Pyridine Ring Protons | 6.5-9.0 | Multiplets |
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While primarily used for analyzing the secondary structure of proteins and peptides, CD can also provide insights into the conformational preferences and inherent chirality of smaller chiral molecules like Cbz-3'-pyridyl-L-Alanine.
As an L-amino acid derivative, Cbz-3'-pyridyl-L-Alanine possesses intrinsic chirality at its α-carbon. Additionally, the aromatic Cbz protecting group and the 3-pyridyl side chain are chromophores that absorb in the ultraviolet (UV) region. The interaction of these chromophores with the chiral center can lead to characteristic CD signals.
For Cbz-3'-pyridyl-L-Alanine, the CD spectrum would be expected to show Cotton effects in the UV region corresponding to the π→π* transitions of the aromatic systems (Cbz phenyl and pyridine ring) and potentially n→π* transitions of the carbonyl groups. The sign and magnitude of these Cotton effects are sensitive to the molecule's conformation in solution. For instance, studies on dipeptides like L-phenylalanyl-L-alanine have shown that CD spectra are strongly influenced by the conformation of the aromatic side chain. This suggests that CD could be used to probe the rotational preferences around the bonds connecting the pyridine ring to the alanine (B10760859) backbone and the orientation of the Cbz group.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by analyzing its vibrational modes nih.gov. For Cbz-3'-pyridyl-L-Alanine, the IR spectrum would exhibit distinct absorption bands corresponding to its key functional moieties.
Expected IR Spectroscopic Features for Cbz-3'-pyridyl-L-Alanine:
| Functional Group | Typical IR Absorption (cm⁻¹) | Description |
| N-H (Amide) | 3300-3500 | N-H stretching (broad, medium intensity) |
| C=O (Cbz Carbonyl) | 1700-1720 | Carbonyl stretching (strong) |
| C=O (Carboxylic Acid/Ester) | 1700-1725 | Carbonyl stretching (strong, if present) |
| Aromatic C-H | 3000-3100 | C-H stretching (weak to medium) |
| Aliphatic C-H | 2850-2950 | C-H stretching (medium) |
| Pyridine Ring Vibrations | 1590-1610, 1470-1490 | C=C and C=N stretching (medium to strong) |
| C-O (Cbz Ester) | 1200-1250 | C-O stretching (strong) |
The Cbz group would show a strong carbonyl stretching absorption around 1700-1720 cm⁻¹. The amide N-H stretch, resulting from the Cbz protection of the amino group, would typically appear as a broad band in the 3300-3500 cm⁻¹ region. The pyridine ring would contribute characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ range. Aliphatic C-H stretches would be observed around 2850-2950 cm⁻¹, while aromatic C-H stretches would appear above 3000 cm⁻¹.
Crystallographic Studies of Cbz-3'-pyridyl-L-Alanine Complexes
X-ray crystallography provides definitive three-dimensional structural information, including atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystal structures for Cbz-3'-pyridyl-L-Alanine itself were not found, the principles of crystallographic analysis are well-established for similar molecules and their complexes.
Co-crystal Structures with Biological Targets for Binding Mode Elucidation
Co-crystallization of small molecules with biological targets, such as enzymes or receptors, is a fundamental approach in structure-based drug design. This technique allows for the direct visualization of how a ligand binds to its target, revealing critical interactions that drive molecular recognition and activity.
For Cbz-3'-pyridyl-L-Alanine, if it were to act as a ligand or a building block in a larger molecule designed to interact with a biological target, co-crystal structures would be invaluable. These studies would involve preparing a complex of Cbz-3'-pyridyl-L-Alanine (or a derivative containing it) with the target protein, followed by crystallization and X-ray diffraction analysis. The resulting electron density maps would allow for the precise determination of the binding pose, conformational changes upon binding, and the specific residues of the biological target involved in the interaction.
Although no direct co-crystal structures of Cbz-3'-pyridyl-L-Alanine with biological targets were identified in the search, 3-(3'-Pyridyl)-L-alanine is recognized as a valuable building block in pharmaceutical development, particularly in neuroscience research for studying neurotransmitter systems and in the synthesis of novel therapeutic agents sigmaaldrich.com. This suggests its potential for inclusion in compounds designed to interact with specific biological macromolecules. The elucidation of binding modes through co-crystallography is critical for rational design efforts aimed at exploiting structural differences between human and pathogenic proteins, as seen in studies involving aminoacyl-tRNA synthetases.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Metal Coordination)
Hydrogen Bonds : The molecule contains several potential hydrogen bond donors (amide N-H) and acceptors (Cbz carbonyl oxygen, pyridine nitrogen, carboxylic acid oxygen if not esterified). These interactions are fundamental in crystal engineering, forming networks that stabilize the solid-state structure. For example, the amide N-H could form hydrogen bonds with carbonyl oxygens of adjacent molecules, or with the pyridine nitrogen.
π-Stacking Interactions : Both the phenyl ring of the Cbz group and the pyridine ring are aromatic and can engage in π-stacking interactions. These non-covalent forces, involving face-to-face or edge-to-face arrangements of aromatic rings, contribute significantly to crystal packing stability.
Metal Coordination : The pyridine nitrogen atom is a known ligand for metal ions. In the context of metal-organic frameworks or metalloenzyme inhibitors, the pyridine moiety of Cbz-3'-pyridyl-L-Alanine could participate in metal coordination, forming stable complexes nih.gov. Crystal structures of coordination polymers with pyridine-dicarboxylate linkers demonstrate how pyridine nitrogen atoms coordinate to metal centers, forming distinct coordination environments nih.gov.
A crystallographic study of Cbz-3'-pyridyl-L-Alanine, or a derivative thereof, would provide precise geometric parameters for these interactions, offering insights into its preferred conformations and self-assembly behavior in the solid state.
Emerging Research Avenues and Future Directions
Rational Design of Next-Generation Pyridyl-Functionalized Amino Acids
Rational design is a cornerstone of modern drug discovery, aiming to create molecules with specific, predetermined pharmacological actions. For pyridyl-functionalized amino acids like Cbz-3'-pyridyl-L-Ala, this approach involves leveraging computational methods and a deep understanding of structure-activity relationships (SAR) to design new analogs with enhanced properties.
Key strategies in the rational design of these compounds include modifying the pyridyl ring's substitution pattern, altering the amino acid backbone, and exploring different protecting groups. These modifications are intended to optimize factors such as target binding affinity, metabolic stability, bioavailability, and selectivity. researchgate.net For instance, computational modeling can predict how changes to the molecule's structure will affect its interaction with a specific protein target, thereby guiding synthetic efforts toward candidates with a higher probability of success. mmu.ac.uk Peptidomimetics derived from such amino acids are being designed to overcome limitations like poor cell membrane permeability and susceptibility to proteolytic degradation. researchgate.net
| Design Strategy | Objective | Example Application |
| Scaffold Modification | Enhance binding affinity and selectivity | Altering the position of the nitrogen atom in the pyridyl ring to optimize hydrogen bonding with a target enzyme. |
| Side-Chain Engineering | Improve pharmacokinetic properties | Introducing functional groups to the pyridyl ring to modulate solubility and cell permeability. |
| Bioisosteric Replacement | Increase metabolic stability | Replacing labile parts of the molecule with groups that mimic the original structure but are more resistant to enzymatic degradation. |
| Conformational Constraint | Enhance receptor selectivity and potency | Incorporating the pyridylalanine into a cyclic peptide to lock it into a bioactive conformation. researchgate.net |
The ultimate goal is to generate a library of pyridyl-functionalized amino acids with a diverse range of physicochemical and pharmacological profiles, providing a rich resource for developing targeted therapies for various diseases. mdpi.com
Exploration of Cbz-3'-pyridyl-L-Alanine in Novel Chemical Probes and Biosensors
The inherent photophysical properties of the pyridyl moiety make pyridylalanine derivatives promising candidates for the development of fluorescent chemical probes and biosensors. nih.gov Unnatural α-amino acids with polyaromatic side chains can act as conformationally sensitive fluorophores, making them valuable tools for applications in chemical biology. nih.govacs.org
Research is focused on harnessing these properties to create probes that can detect specific metal ions, monitor enzymatic activity, or visualize biological processes within living cells. The pyridyl group can act as a chelator for metal ions, and its fluorescence can be modulated upon binding, forming the basis for a sensor. mdpi.comrsc.org For example, the fluorescence of some heterocyclic alanine (B10760859) derivatives is quenched upon interaction with metal ions like Cu(II), Ni(II), and Hg(II). mdpi.com This chelation-enhanced fluorescence (CHEF) effect is a key principle in the design of such sensors. rsc.org
Furthermore, by incorporating this compound into peptide sequences, researchers can develop probes that target specific proteins or cellular compartments. researchgate.netbeilstein-journals.org The fluorescence of the pyridylalanine residue can change in response to binding events or alterations in its local microenvironment, providing a direct readout of biological activity. researchgate.netnih.gov These peptide-based probes offer advantages over larger protein-based sensors due to their synthetic accessibility and stability. beilstein-journals.org
Potential Applications in Probes and Biosensors:
Metal Ion Detection: Designing probes for the sensitive and selective detection of biologically relevant metal ions. nih.gov
Enzyme Activity Assays: Creating fluorogenic substrates that emit light upon cleavage by a specific enzyme.
Cellular Imaging: Developing fluorescently labeled peptides to visualize the localization and trafficking of proteins in live cells. nih.gov
Environmental Sensing: Using pyridylalanine-based sensors to monitor pollutants or toxins.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are poised to significantly accelerate the development of drugs based on pyridylalanine scaffolds. rsc.orgresearchgate.netresearchgate.net AI and ML algorithms can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. researchgate.net
In the context of this compound, AI can be applied in several key areas:
Predictive Modeling: ML models can be trained to predict the physicochemical properties, bioactivity, and toxicity of novel pyridylalanine derivatives based on their chemical structures. nih.gov This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing.
De Novo Design: Generative AI models can design entirely new pyridyl-functionalized amino acids with desired properties. researchgate.net By learning from existing chemical data, these algorithms can propose novel structures that are optimized for a specific biological target.
Drug Repurposing: AI can identify new therapeutic uses for existing drugs by analyzing biological data and identifying unexpected drug-target interactions. chemicalbook.com This could potentially uncover new applications for compounds containing the pyridylalanine scaffold.
Development of Advanced Synthetic Methodologies for Pyridylalanine Scaffolds
The efficient and stereoselective synthesis of pyridylalanine and its derivatives is crucial for advancing research in this area. While classical methods exist, they often involve multiple steps, protective group manipulations, and challenging purifications. researchgate.net Consequently, there is a significant focus on developing more advanced and streamlined synthetic methodologies.
Modern synthetic strategies are moving towards chemoenzymatic and catalytic approaches to improve efficiency and enantioselectivity. researchgate.net For example, biocatalytic hydroamination using enzymes like phenylalanine ammonia (B1221849) lyase (PAL) has been shown to produce L-pyridylalanine analogues with high conversion rates and excellent enantiopurity (>99% ee). researchgate.net Other enzymatic methods have also been employed for the resolution of racemic mixtures of pyridylalanine derivatives. researchgate.netnih.gov
| Synthetic Method | Description | Advantages |
| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to directly produce the desired enantiomer of pyridylalanine. rsc.org | High enantioselectivity, reduces the need for chiral resolution. |
| Chemoenzymatic Synthesis | Combines chemical reactions with enzymatic steps to achieve high selectivity and yield. researchgate.netresearchgate.net | Mild reaction conditions, high stereoselectivity, environmentally friendly. |
| Transition Metal Catalysis | Employs catalysts (e.g., rhodium, palladium) for reactions like C-H activation or cross-coupling to build the pyridylalanine scaffold. acs.org | High efficiency, atom economy, allows for late-stage functionalization. |
| One-Pot Telescopic Synthesis | Combines multiple reaction steps into a single continuous process without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, shorter synthesis time. |
These advanced methodologies facilitate more rapid and diverse access to pyridylalanine scaffolds, enabling the exploration of a wider chemical space in drug discovery and other applications. mdpi.comrsc.org
Applications in Targeted Delivery Systems and Bioconjugation Strategies
The unique chemical properties of the pyridyl group in this compound make it an excellent handle for bioconjugation, the process of linking molecules to create novel constructs with combined functionalities. This has opened up exciting possibilities for its use in targeted drug delivery and other advanced therapeutic strategies.
Bioconjugation allows for the attachment of pyridylalanine-containing peptides or molecules to various entities, such as:
Targeting Ligands: Conjugation to antibodies, aptamers, or small molecules that recognize specific cell surface receptors can direct the therapeutic agent to diseased cells, such as cancer cells, thereby increasing efficacy and reducing off-target side effects.
Polymers: Attachment to polymers like polyethylene (B3416737) glycol (PEG) can improve the solubility, stability, and pharmacokinetic profile of a drug.
Drug Payloads: The pyridylalanine scaffold can be part of a linker system that connects a targeting moiety to a potent cytotoxic drug in an antibody-drug conjugate (ADC).
Recent research has demonstrated novel chemoselective peptide conjugation through the N-alkylation of pyridyl-alanine, creating stable N-alkylated conjugates. researchgate.net This method has been used to enhance the antiproliferative activities of a p53 peptide by conjugating it with an RGD peptide that targets integrins. researchgate.net The pyridyl group can also participate in reactions like pyridyl disulfide exchange, which is used to anchor peptides to lipid nanoparticles for targeted cell delivery.
These bioconjugation strategies are transforming this compound from a simple building block into a key component of sophisticated, multifunctional therapeutic systems designed for precision medicine.
Q & A
Q. How can researchers address irreproducible enzymatic inhibition results with this compound derivatives?
- Methodological Answer : Standardize assay conditions:
- Enzyme lot : Use the same recombinant source (e.g., Sigma-Aldrich EASYase™).
- Substrate concentration : Maintain Km values ±10%.
- Pre-incubation time : Ensure equilibration (e.g., 10 minutes at 25°C).
- Data normalization : Express activity as % inhibition relative to vehicle controls. Publish raw data and statistical power calculations to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
